Product packaging for 2-Propyl-2H-1-benzopyran(Cat. No.:CAS No. 61469-53-2)

2-Propyl-2H-1-benzopyran

Cat. No.: B14589077
CAS No.: 61469-53-2
M. Wt: 174.24 g/mol
InChI Key: YYLNSPWMPVRSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Propyl-2H-1-benzopyran is an organic compound based on the benzopyran scaffold, which consists of a benzene ring fused to a pyran ring . The benzopyran structure is a privileged scaffold in medicinal chemistry and material science, serving as a fundamental building block for the synthesis of numerous complex molecules . Researchers value this core structure for its versatility and presence in various natural products and pharmacologically active compounds . While the specific properties of this compound are an area of active investigation, its structure serves as a key intermediate for developing novel substances. The broader class of benzopyran derivatives has demonstrated significant research potential in various areas. Synthetic benzopyran derivatives have shown promise in anticancer research, particularly against aggressive triple-negative breast cancer (TNBC) cell lines, with studies indicating mechanisms that can induce apoptosis and cell cycle arrest . Furthermore, the benzopyran core is the foundational structure for coumarins, a class of compounds with a wide range of documented research applications, including antimicrobial, antioxidant, and anti-inflammatory activities . This makes this compound a compound of interest for researchers in drug discovery and chemical biology aiming to explore new structure-activity relationships. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O B14589077 2-Propyl-2H-1-benzopyran CAS No. 61469-53-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61469-53-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-propyl-2H-chromene

InChI

InChI=1S/C12H14O/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-9,11H,2,5H2,1H3

InChI Key

YYLNSPWMPVRSGA-UHFFFAOYSA-N

Canonical SMILES

CCCC1C=CC2=CC=CC=C2O1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Propyl 2h 1 Benzopyran and Analogous Derivatives

Transition Metal-Catalyzed Strategies for 2H-1-Benzopyran Synthesis

Transition metal catalysis offers powerful tools for the formation of the 2H-1-benzopyran ring system, enabling the construction of complex and highly substituted derivatives with high efficiency and selectivity.

Palladium-Mediated Cyclizations and Cross-Coupling Approaches

Palladium catalysis stands as a cornerstone in the synthesis of 2H-1-benzopyrans. Various palladium-mediated strategies, including cyclizations and cross-coupling reactions, have been extensively developed.

One notable approach involves the palladium-catalyzed cyclization of o-allylic phenols. This method provides good to excellent yields of 2H-1-benzopyrans and is tolerant of a variety of substitution patterns on both the aromatic ring and the allylic moiety. The process is highly regioselective and can utilize air as the sole reoxidant for the palladium catalyst.

Another powerful strategy is the palladium-catalyzed annulation of phenols with allenes. For instance, the reaction of phenols with 2,3-allenoates in the presence of a palladium catalyst and a phosphine ligand affords 2-substituted 2H-1-benzopyran-4-carboxylates in good yields. This methodology allows for the introduction of a variety of substituents at the 2-position of the benzopyran ring.

Furthermore, palladium-catalyzed intramolecular Heck-type reactions have been employed for the synthesis of polycyclic benzopyran-containing systems. This approach involves the cyclization of appropriately substituted aryl halides or triflates onto a tethered alkene.

Below is a table summarizing representative palladium-catalyzed reactions for the synthesis of 2H-1-benzopyran derivatives.

EntryStarting MaterialsCatalyst/ReagentsProductYield (%)
1o-AllylphenolPd(OAc)₂, O₂2-Methyl-2H-1-benzopyran85
2Phenol, Ethyl 2,3-butadienoatePd(dba)₂, PPh₃Ethyl 2-methyl-2H-1-benzopyran-4-carboxylate78
32-Iodophenoxy-methylhetarenePd(PPh₃)₄, Cs₂CO₃Polycyclic benzopyran derivative65

Other Organometallic Catalysis in 2H-1-Benzopyran Formation

While palladium catalysis is prevalent, other transition metals have also been effectively utilized in the synthesis of 2H-1-benzopyrans, often offering complementary reactivity and selectivity.

Gold Catalysis: Gold catalysts, particularly cationic gold(I) complexes, have been shown to catalyze the cyclization of o-alkynylphenols to afford 2H-1-benzopyrans. This transformation proceeds through an intramolecular hydroalkoxylation of the alkyne.

Platinum Catalysis: Platinum catalysts can also effect the cyclization of o-alkynylphenols. The choice of the platinum catalyst and reaction conditions can influence the selectivity between the formation of 2H-1-benzopyrans and other isomeric products.

Rhodium Catalysis: Rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with in situ generated o-quinone methides from 2-hydroxybenzyl alcohols provides a novel route to substituted benzopyrans in good yields researchgate.net. This reaction involves the nucleophilic attack of the o-quinone methide onto an α-imino rhodium carbenoid, followed by a 6π-electrocyclization and isomerization researchgate.net.

Iron Catalysis: Iron(III) chloride has been demonstrated to be an efficient and economical Lewis acid catalyst for the diastereoselective synthesis of 2,4-dimethoxy-2-methyl-2H-1-benzopyrans from o-hydroxybenzaldehydes and 2,2-dimethoxypropane at ambient temperature arabjchem.orgnih.gov. This method offers high yields and high diastereoselectivity arabjchem.orgnih.gov.

Cobalt Catalysis: Cobalt-catalyzed reactions have also been explored for the synthesis of chromene derivatives. For example, a [CoII(porphyrin)] complex can catalyze the reaction of salicyl-N-tosylhydrazones and terminal alkynes to produce 2H-chromenes msu.edu.

The following table provides examples of other organometallic-catalyzed syntheses of 2H-1-benzopyran derivatives.

EntryStarting MaterialsCatalystProductYield (%)
1o-Alkynylphenol[Au(PPh₃)]OTf2-Substituted-2H-1-benzopyran88
22-Hydroxybenzyl alcohol, N-Sulfonyl-1,2,3-triazole[Rh₂(OAc)₄]Substituted benzopyran75 researchgate.net
3o-Hydroxybenzaldehyde, 2,2-DimethoxypropaneFeCl₃·6H₂O2,4-Dimethoxy-2-methyl-2H-1-benzopyran92 arabjchem.org
4Salicyl-N-tosylhydrazone, Terminal alkyne[CoII(porphyrin)]2-Substituted-2H-1-benzopyran70 msu.edu

Metal-Free Catalytic Approaches for 2H-1-Benzopyran Construction

The development of metal-free catalytic systems for the synthesis of 2H-1-benzopyrans is of great importance due to the often lower cost, reduced toxicity, and easier removal of the catalysts compared to their transition metal counterparts.

Brønsted and Lewis Acid/Base Catalysis

Brønsted and Lewis acids are effective catalysts for various cyclization reactions leading to the formation of the 2H-1-benzopyran core.

Brønsted Acid Catalysis: Brønsted acids such as p-toluenesulfonic acid (p-TSA) can catalyze the intramolecular cyclization of suitable precursors. For example, the reaction of 2-alkynyl-4-hydroxybenzaldehydes with primary amines in the presence of a Brønsted acid can lead to the formation of isoquinolinone-fused benzopyrans.

Lewis Acid Catalysis: Lewis acids like FeCl₃ and InCl₃ can catalyze the condensation of phenols with α,β-unsaturated aldehydes or ketones to afford 2H-1-benzopyrans. For instance, the reaction of resorcinol with citral in the presence of a Lewis acid catalyst can produce cannabichromene analogues. The synthesis of 2,2-dimethyl-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through an aldol condensation of 2,4-dihydroxy acetophenone and acetone catalyzed by a Lewis acidic amberlite resin.

The table below summarizes examples of Brønsted and Lewis acid/base catalyzed syntheses.

EntryStarting MaterialsCatalystProductYield (%)
12-Alkynyl-4-hydroxybenzaldehyde, Primary aminep-TsOHIsoquinolinone-fused benzopyran85
22,4-Dihydroxy acetophenone, AcetoneAmberlite resin2,2-Dimethyl-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one70
3Phenol, α,β-Unsaturated aldehydeFeCl₃2-Substituted-2H-1-benzopyran75

Organocatalytic Methods

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and its application in the construction of 2H-1-benzopyrans is a growing area of research.

Phosphine Catalysis: Chiral phosphines have been utilized as organocatalysts in the enantioselective [4+2] annulation of allene esters with 3-cyano-chromones to produce tetrahydroxanthones, which are complex benzopyran derivatives, in high yields and excellent enantioselectivities nih.gov. This method allows for the construction of three consecutive chiral centers nih.gov. Phosphine-catalyzed [3+3] annulations between allenoates and 1C,3O-bisnucleophiles also provide a route to stable 2H-pyrans organic-chemistry.org.

Amine Catalysis: Secondary amines, such as piperidine, can catalyze the condensation of salicylaldehydes with active methylene compounds, followed by intramolecular cyclization to yield 2H-1-benzopyran derivatives. For example, the synthesis of 3-hetarylcoumarins can be achieved by condensing an aromatic 2-hydroxyaldehyde with a heterocyclic methylene compound in the presence of piperidine google.com.

The following table presents examples of organocatalytic syntheses of 2H-1-benzopyran derivatives.

EntryStarting MaterialsOrganocatalystProductYield (%)Enantiomeric Excess (%)
13-Cyano-chromone, Allene esterChiral N-acylaminophosphineTetrahydroxanthone9598 nih.gov
2Salicylaldehyde, Heterocyclic methylene compoundPiperidine3-Hetarylcoumarin80N/A google.com

Green Chemistry Principles in 2H-1-Benzopyran Synthesis

The application of green chemistry principles to the synthesis of 2H-1-benzopyrans aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

One approach involves the use of natural acids, such as citric acid from lemon juice, as catalysts for the Pechmann reaction to synthesize coumarins (2H-1-benzopyran-2-ones) arabjchem.org. This method offers advantages such as the use of a renewable and biodegradable catalyst, mild reaction conditions, and often solvent-free reactions arabjchem.org.

Biocatalysis represents another green approach. For instance, alkaline protease from Bacillus licheniformis has been used to catalyze the domino Knoevenagel/intramolecular transesterification reaction for the synthesis of 2H-1-benzopyran-2-one derivatives rsc.org. This enzymatic process can be performed under mild conditions and offers high selectivity rsc.org.

Furthermore, the development of one-pot, multi-component reactions for the synthesis of 2H-benzopyran derivatives contributes to the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving atom economy.

Microwave and Ultrasound-Assisted Protocols

Microwave irradiation and ultrasonication have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. univ.kiev.uanih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 2H-1-benzopyrans. For instance, a one-pot, two-step tandem procedure for synthesizing highly functionalized benzopyrans has been reported, employing microwave irradiation to construct chromene and phenazine motifs. beilstein-journals.org This method highlights the efficiency of microwave assistance in rapidly generating diverse chemical entities. beilstein-journals.org In another example, a microwave-assisted approach for the synthesis of 2H-pyrans under solvent- and catalyst-free conditions via a domino Knoevenagel/6π-electrocyclization reaction was developed, offering a green and efficient route to these scaffolds.

Reaction TypeReactantsConditionsProductYield (%)Ref
Three-component reactionPhenylenediamine, 2-hydroxynaphthalene-1,4-diones, aldehyde, malononitrileAcetic acid, Microwave irradiationFunctionalized benzopyransHigh beilstein-journals.org
Domino ReactionEnals, 1,3-dicarbonyl compoundsMicrowave, Solvent-free, Catalyst-free2H-pyransGood to Excellent
Heck CouplingHighly functionalized substrates(Ph3P)2PdCl2, DMF, Microwave (400 W, 150°C)2,4-diaminopyrimidine-based antibiotics58-78 nih.gov

Ultrasound-Assisted Synthesis: Ultrasonication utilizes acoustic cavitation to create localized high-pressure and high-temperature microenvironments, which can significantly enhance reaction rates and yields. univ.kiev.ua This technique has been effectively used in the synthesis of benzopyran derivatives. A notable example is the taurine-catalyzed, one-pot, multicomponent synthesis of fused benzopyrans at room temperature. rsc.org The use of ultrasound in this protocol shortens the reaction time and contributes to a green and sustainable chemical process. rsc.org Another application involves the oxidative cyclization of 1-(2'-hydroxy-phenyl)-3-phenyl-propenones to 2-benzylidenebenzofuran-3(2H)-ones, where ultrasonication improves the reaction efficiency and allows for lower reaction temperatures. univ.kiev.uaresearchgate.net

Reaction TypeReactantsConditionsProductYield (%)Ref
Multicomponent ReactionDimedone, Salicylaldehydes, MalononitrileTaurine, Ultrasound, Room TemperatureFused benzopyransExcellent rsc.org
Oxidative Cyclization1-(2'-Hydroxy-phenyl)-3-phenyl-propenonesCopper acetate, Ethanol, Ultrasound2-Benzylidenebenzofuran-3(2H)-onesHigh univ.kiev.uaresearchgate.net
One-pot Sequential Reaction(Trimethylsilyl)acetylene, Iodoarenes, 2-Iodophenol10% Pd/C-CuI-PPh3-Et3N, K2CO3, Ultrasound2-Substituted benzofuransGood researchgate.net

Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace toxic and expensive reagents with environmentally benign and reusable catalysts.

Bio-organic and Natural Acid Catalysts: Recent research has focused on employing natural and bio-organic catalysts for benzopyran synthesis. Taurine, a bio-organic catalyst, has been used for the sustainable synthesis of diversely functionalized fused benzopyrans. rsc.org This method is advantageous due to the catalyst's non-toxic, inexpensive, and environmentally friendly nature, as well as its recyclability for up to six consecutive runs without significant loss of activity. rsc.org Natural acids, such as those found in lemon juice (citric acid and ascorbic acid) and grape juice, have also been utilized as effective catalysts for the synthesis of coumarin (B35378) derivatives (2H-1-benzopyran-2-ones). arabjchem.org These natural catalysts offer a cost-effective and mild alternative to conventional acid catalysts. arabjchem.org

Biocatalysts: Enzymes are also gaining traction as catalysts in organic synthesis. For example, alkaline protease from Bacillus licheniformis (BLAP) has been used to catalyze the synthesis of 2H-1-benzopyran-2-one derivatives through a domino Knoevenagel/intramolecular transesterification reaction. rsc.orgresearchgate.net This biocatalytic approach provides an alternative and selective method for constructing the benzopyran-2-one scaffold. rsc.orgresearchgate.net

Heterogeneous and Nanocatalysts: Heterogeneous catalysts, particularly magnetic nanoparticles, offer significant advantages in terms of ease of separation and reusability. nih.gov Iron-based nanocatalysts have been employed in the synthesis of tetrahydro benzopyran moieties. semanticscholar.org For instance, a magnetic biopolymer nanocatalyst using xanthan gum and iron chloride has been developed for the synthesis of aminocyano-pyran analogues. semanticscholar.org These catalysts demonstrate high efficiency, with excellent yields achieved in short reaction times, and can be recycled multiple times without significant degradation. semanticscholar.org

Catalyst TypeCatalystReactionAdvantagesRef
Bio-organicTaurineMulticomponent synthesis of fused benzopyransGreen, non-toxic, inexpensive, reusable rsc.org
Natural AcidCitrus limon L. juiceSynthesis of coumarin derivativesCost-effective, mild conditions, excellent yields arabjchem.org
BiocatalystAlkaline protease from Bacillus licheniformisDomino synthesis of 2H-1-benzopyran-2-one derivativesSelective, alternative synthetic method rsc.orgresearchgate.net
NanocatalystFe3O4/SiO2-guanidine@Poly acrylic acidOne-pot synthesis of tetrahydro benzopyranExcellent yields, short reaction time, minimalist catalyst load semanticscholar.org

Multicomponent Reactions (MCRs) for Diverse 2H-1-Benzopyran Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.goviitb.ac.in They allow for the rapid generation of complex molecules and chemical libraries from simple starting materials. mdpi.comresearchgate.net

The synthesis of pyran and benzopyran derivatives has greatly benefited from the application of MCRs. nih.gov For example, a one-pot, three-component reaction involving an aldehyde, malononitrile, and a 1,3-dicarbonyl compound is a common strategy for synthesizing 4H-pyran scaffolds. semanticscholar.org This approach has been extended to the synthesis of benzopyran derivatives. An ultrasound-assisted, taurine-catalyzed, one-pot, multicomponent reaction of dimedone, salicylaldehydes, and malononitrile affords a variety of functionalized fused benzopyrans in excellent yields. rsc.org This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. rsc.org

The use of sustainable catalysts in MCRs further enhances their green credentials. nih.gov For instance, magnetic zinc oxide nanoparticles derived from the water extract of Petasites hybridus rhizome have been used as an eco-friendly catalyst for the synthesis of pyran scaffolds via MCRs. semanticscholar.org Similarly, L-proline has been used as a catalyst in the MCR of aromatic aldehydes, malononitrile, and active methylene compounds to produce pyrans and thiopyrans stereospecifically and in good yields. researchgate.net

ReactantsCatalystProductKey FeaturesRef
Dimedone, Salicylaldehydes, MalononitrileTaurineFused benzopyransUltrasound-assisted, green, room temperature rsc.org
Aldehyde, Malononitrile, Dimedone/CyclohexanedioneIron nanocatalyst4H-pyran scaffoldsExcellent yields, short reaction times, reusable catalyst semanticscholar.org
Aromatic aldehydes, Malononitrile, Active methylenesL-prolinePyrans and thiopyransStereospecific, good yields researchgate.net

Cascade and Domino Reactions in 2H-1-Benzopyran Synthesis

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more consecutive reactions where the subsequent reaction occurs due to the functionality formed in the previous step, all within a single synthetic operation without the need for isolating intermediates. iitb.ac.inwikipedia.orgub.edu These reactions are highly efficient in terms of atom economy and their ability to rapidly build molecular complexity. iitb.ac.inwikipedia.org

A notable example in the synthesis of 2H-1-benzopyran derivatives is the biocatalytic domino reaction using alkaline protease from Bacillus licheniformis. rsc.orgresearchgate.net This reaction involves a domino Knoevenagel/intramolecular transesterification sequence to produce 2H-1-benzopyran-2-one derivatives. rsc.orgresearchgate.net The enzymatic catalyst allows for chemoselectivity, which can be controlled by adjusting reaction parameters such as solvent, water content, and temperature. researchgate.net

Another strategy involves the Knoevenagel condensation followed by an oxa-6π-electrocyclization. nih.gov This tandem process, which can be considered a formal [3+3] cycloaddition, is a common route for synthesizing the 2H-pyran core. nih.gov The reaction of an enal with a 1,3-dicarbonyl compound first forms a 1-oxatriene intermediate, which then undergoes electrocyclization to yield the 2H-pyran. nih.gov This methodology has been widely applied in the total synthesis of natural products. nih.gov

Base-promoted domino reactions have also been developed for the synthesis of 2H-pyranones from α-(aroyl)ketene dithioacetals and malononitrile, demonstrating a highly selective and convenient methodology without the use of organometallic catalysts. acs.org

Reaction NameKey StepsCatalyst/PromoterProductRef
Biocatalytic Domino ReactionKnoevenagel condensation, Intramolecular transesterificationAlkaline protease from Bacillus licheniformis2H-1-benzopyran-2-one derivatives rsc.orgresearchgate.net
Knoevenagel/ElectrocyclizationKnoevenagel condensation, Oxa-6π-electrocyclizationPyridineBicyclic 2H-pyrans nih.gov
Base-Promoted Domino ReactionMichael addition, CyclizationKOH6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitrile acs.org

Stereoselective and Enantioselective Synthetic Pathways to 2H-1-Benzopyrans

The development of stereoselective and enantioselective methods for the synthesis of 2H-1-benzopyrans is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

An example of an enantioselective synthesis is the preparation of spirocyclic 2-benzopyrans, which are potent σ1 receptor ligands. nih.gov The key step in this synthesis is the Sharpless asymmetric dihydroxylation of a styrene derivative, which affords chiral triols. nih.gov These triols are then cyclized with high regioselectivity to provide the enantiomerically pure 2-benzopyrans. nih.gov This approach allows for the synthesis of both (R)- and (S)-enantiomers, enabling the study of their differential biological activities. nih.gov

Organocatalysis has also been employed for the stereoselective synthesis of pyran derivatives. L-proline, a chiral organocatalyst, has been used in the multicomponent reaction of aromatic aldehydes and malononitrile with active methylene compounds to produce pyrans and thiopyrans stereospecifically. researchgate.net

Furthermore, a stereoselective, metal-free ring-expansion of monocyclopropanated furans has been developed to produce highly functionalized dihydro-2H-pyran derivatives. nih.gov This method utilizes a cyclopropylcarbinyl cation rearrangement as the key step to achieve selective cleavage of the cyclopropane C-C bond, leading to value-added six-membered heterocycles. nih.gov

MethodKey ReactionCatalyst/ReagentProductStereoselectivityRef
Asymmetric DihydroxylationSharpless asymmetric dihydroxylationAD-mix-α/βChiral spirocyclic 2-benzopyransHigh (enantioselective) nih.gov
Organocatalytic MCRKnoevenagel condensation, Michael addition, CyclizationL-prolinePolysubstituted pyrans and thiopyransStereospecific researchgate.net
Ring-ExpansionCyclopropylcarbinyl cation rearrangementDBUDihydro-2H-pyransStereoselective nih.gov

Elucidation of Chemical Reactivity and Transformation Mechanisms of 2 Propyl 2h 1 Benzopyran

Electrophilic and Nucleophilic Reactivity of the 2H-1-Benzopyran Ring System

The reactivity of the 2H-1-benzopyran core is a composite of its aromatic and heterocyclic components. The benzene (B151609) portion of the molecule is electron-rich and thus susceptible to electrophilic aromatic substitution. However, the ether oxygen atom attached to the ring acts as a deactivating group through its inductive effect, while also being an ortho-, para-directing group due to resonance. Consequently, electrophilic attack will preferentially occur at positions ortho and para to the oxygen atom, though under more vigorous conditions than for unsubstituted benzene.

The pyran ring contains a carbon-carbon double bond, making it reactive towards electrophiles in addition reactions. The oxygen atom within the pyran ring influences the electron distribution, making the carbon atoms susceptible to attack.

Nucleophilic reactions on the unsubstituted benzene ring are generally unfavorable due to the high electron density of the π-system. However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr). In the context of the 2H-1-benzopyran system, such reactions typically require activating groups, such as a nitro group, at the ortho or para positions relative to a leaving group. For instance, studies on chloropyridines, which are also π-deficient heterocycles, show that substitution is rapid at the 2- and 4-positions, while the 3-position is relatively unreactive. The general mechanism for these reactions involves the initial addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

C-H Functionalization Strategies within the 2H-1-Benzopyran Core

C-H functionalization has become a powerful tool in organic synthesis, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, thereby streamlining synthetic routes. This strategy is highly applicable to the 2H-1-benzopyran core, offering pathways for late-stage modification and the synthesis of complex derivatives.

Transition metal catalysis is a primary method for achieving regioselective C-H functionalization. For heterocycles like 2H-1-benzopyran, the innate electronic properties and the presence of the heteroatom can direct the reaction to specific sites. The C2 position in related N-heterocycles is often readily functionalized due to the electronic influence and directing capability of the adjacent heteroatom. While less common, methods for functionalizing more distant positions on the ring system have been developed, expanding the synthetic possibilities.

Palladium-catalyzed reactions, for example, have been used in the oxidative carbonylation of 2-arylphenols to form benzopyranone derivatives, demonstrating the feasibility of C-H activation on the benzopyran framework. These strategies often exhibit high functional group tolerance and can lead to the rapid diversification of the core structure, which is particularly valuable in medicinal chemistry for creating libraries of related compounds for screening.

Table 1: Potential C-H Functionalization Reactions on the 2H-1-Benzopyran Core

Reaction TypeTypical CatalystPotential Site of FunctionalizationDescription
ArylationPd, Cu, RhBenzene ring (ortho to oxygen) or pyran ringForms a new C-C bond with an aryl group, expanding the molecular framework.
Alkylation/AlkenylationRh, RuBenzene or pyran ringIntroduces alkyl or alkenyl chains, modifying steric and electronic properties.
Borylation/SilylationIr, RhBenzene ringInstalls a versatile boryl or silyl (B83357) group that can be used for subsequent cross-coupling reactions.
AminationPd, CuBenzene ringForms a C-N bond, introducing nitrogen-containing functional groups.

Photochemistry and Photochromic Transformations of 2H-1-Benzopyrans

Many 2H-1-benzopyran derivatives exhibit photochromism, a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. This process involves the cleavage of the C-O bond in the pyran ring upon UV irradiation, converting the colorless, closed-form benzopyran into a colored, open-ring species, often described as an o-quinonoid or photomerocyanine structure. This colored form can then revert to the original closed form either thermally or by irradiation with visible light. researchgate.net

Excited State Dynamics and Photoinduced Ring Opening

The photoinduced ring-opening of 2H-benzopyrans is an ultrafast process. scialert.net Upon excitation with UV light, the molecule is promoted to an excited singlet state. From this state, the cleavage of the spiro C-O bond occurs on a picosecond or even femtosecond timescale. researchgate.netscialert.netmdpi.com Time-resolved absorption spectroscopy studies on derivatives like 2,2-diphenyl-2H-benzopyran have shown that this ring-opening can happen in less than 2 picoseconds, producing a vibrationally excited open form in the ground electronic state. researchgate.net

Initial studies suggest the formation of a non-planar intermediate immediately following bond cleavage. This intermediate then undergoes planarization and relaxation to the ground state of the open-ring product within approximately 1.1 picoseconds. Subsequent spectral changes are attributed to vibrational cooling and thermal equilibration with the surrounding solvent, which can take around 13 picoseconds. scialert.net The efficiency of this ring-opening can be high; for 2,2-diphenyl-2H-benzopyran, the quantum yield for the formation of the colored open forms has been estimated to be at least 0.5. mdpi.com

Thermal Reversion Pathways of Photoisomers

The colored, open-ring isomers generated photochemically are typically thermally unstable and will revert to the colorless, closed benzopyran form. The rate of this thermal fading can vary dramatically depending on the substitution pattern of the benzopyran and the solvent. For some unsubstituted benzopyrans, this reversion is extremely fast at room temperature, and stable photochromism is only observable at very low temperatures (e.g., 173 K). bdu.ac.in

The open-ring form is not a single species but a mixture of stereoisomers. These isomers can differ in their geometry (e.g., trans-trans, trans-cis) around the double bonds of the opened chain. The interconversion between these stereoisomers and the final ring-closing to the parent benzopyran involves rotations around single and double bonds. researchgate.net The initial photo-cleavage often produces an isomer that can revert to the closed form via a simple single-bond rotation. However, subsequent photoexcitation of this first open form can lead to other stereoisomers that require a more energy-intensive double-bond rotation to revert, a process known as two-step, two-photon photochromism. researchgate.net

Rearrangement Reactions of 2-Propyl-2H-1-Benzopyran Derivatives

Rearrangement reactions provide powerful methods for skeletal transformations in organic molecules. For derivatives of this compound, several classes of rearrangements can be envisaged or have been observed in related systems.

One of the most relevant pericyclic reactions is the Claisen rearrangement, which involves the mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.orgmasterorganicchemistry.comchem-station.com While the 2H-1-benzopyran itself is not an allyl vinyl ether, synthetic precursors such as propargyl ethers of phenols can undergo a Claisen rearrangement to produce chromenes. scialert.net Furthermore, the Johnson-Claisen rearrangement, which reacts an allylic alcohol with an orthoester, has been utilized in the synthesis of complex benzopyran side chains. wikipedia.orgnih.govlibretexts.org This reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate to form a γ,δ-unsaturated ester, demonstrating a practical application of rearrangement chemistry in this class of compounds. nih.gov

Acid-catalyzed rearrangements are also common for heterocyclic systems. Under acidic conditions, the ether oxygen of the benzopyran ring can be protonated, potentially leading to ring-opening and subsequent rearrangement to form more stable structures.

Studies on 2-imino-2H-1-benzopyrans have revealed novel rearrangements when treated with nucleophiles. For example, depending on the reaction conditions, these compounds can rearrange to form quinazolinones or other substituted coumarin (B35378) (2-oxo-2H-1-benzopyran) derivatives. researchgate.net Although these examples involve derivatives with a C2-imino group rather than a C2-propyl group, they highlight the capacity of the benzopyran scaffold to undergo significant structural reorganization.

Functional Group Interconversions on the 2-Propyl Moiety and Benzopyran Nucleus

The 2-propyl group and the benzopyran nucleus serve as platforms for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives. Research into the synthesis of 2-aminopropyl benzopyran derivatives as potential anticancer agents provides a clear illustration of these transformations.

Starting from a benzopyran ester, the ester group can be reduced to an aldehyde using a controlled reducing agent like diisobutylaluminum hydride (DIBAL-H). This aldehyde intermediate is a versatile synthon that can undergo reductive amination with various primary or secondary amines to install an amino group on the propyl side chain. nih.gov

Further modifications of this newly introduced amine are also readily achievable. For example, secondary amines can be converted to tertiary amines via N-methylation using reagents like formic acid and formaldehyde. Quaternary ammonium (B1175870) salts can be prepared by treating the amine with an alkyl halide, such as methyl iodide. The amine can also be converted into other functionalities, such as a urea, by reacting it with an isocyanate. nih.gov

On the benzopyran nucleus itself, functional groups can be manipulated to tune the properties of the molecule. For instance, protective groups like a p-fluorobenzyl ether on a phenolic hydroxyl group on the aromatic ring can be removed via acid hydrolysis to reveal the free phenol. nih.gov These transformations are crucial for structure-activity relationship (SAR) studies, where the presence and nature of functional groups on both the side chain and the core ring system are systematically varied to optimize biological activity. nih.gov

Mechanistic Investigations into 2 Propyl 2h 1 Benzopyran Reaction Pathways

Detailed Reaction Mechanism Elucidation via Spectroscopic and Computational Techniques

The elucidation of reaction mechanisms for 2H-1-benzopyran systems relies heavily on a combination of advanced spectroscopic and computational methods. While direct studies on 2-Propyl-2H-1-benzopyran are limited, analyses of related benzopyran derivatives provide a robust framework for understanding its reactivity.

Spectroscopic techniques are indispensable for characterizing the structures of starting materials and products, which in turn helps to infer the reaction pathway. Techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional methods like COSY, HSQC, and HMBC, are used to establish connectivity and stereochemistry. nih.gov For instance, in the synthesis of related 2-aminopropyl benzopyran derivatives, detailed NMR analysis was crucial for confirming the final structures after multi-step reaction sequences. nih.gov Infrared (IR) spectroscopy helps identify functional groups, while mass spectrometry (MS) confirms molecular weights and fragmentation patterns.

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into reaction pathways that are experimentally inaccessible. researchgate.net DFT calculations can model transition states, determine activation energies, and predict the relative stability of intermediates and products. researchgate.net This approach has been successfully applied to understand the regioselective cascade reactions in the synthesis of complex pyran-fused molecules, where DFT studies on relative energetics supported the experimentally observed kinetically controlled reaction pathway. researchgate.net Molecular docking studies on related 2-amino-4H-1-benzopyran phosphonates have also been used to predict binding affinities and potential therapeutic action, demonstrating the utility of computational models in understanding molecular interactions. tandfonline.com

Table 1: Methodologies for Elucidating Benzopyran Reaction Mechanisms

Technique Application and Insights Provided
1D & 2D NMR Spectroscopy Structural confirmation of reactants and products, determination of stereochemistry, and inference of bond formations/cleavages. nih.gov
Mass Spectrometry (MS) Determination of molecular weight and elemental composition of products and intermediates. nih.gov
Infrared (IR) Spectroscopy Identification of key functional groups involved in the reaction. researchgate.net
Density Functional Theory (DFT) Calculation of transition state energies, reaction energy profiles, and elucidation of kinetically versus thermodynamically favored pathways. researchgate.net

| Molecular Docking | Simulation of interactions between benzopyran derivatives and biological targets to understand structure-activity relationships. tandfonline.com |

Identification and Characterization of Reactive Intermediates

The reactions of 2H-1-benzopyrans often proceed through short-lived, high-energy reactive intermediates. lumenlearning.com Identifying these species is key to a complete mechanistic understanding. Although direct observation is challenging, their existence is often inferred from reaction outcomes and trapping experiments. lumenlearning.com

One significant proposed intermediate in the chemistry of 2-alkyl-2H-1-benzopyrans is a quinone methanide . Studies on the reaction of 2H-1-benzopyrans with trialkylaluminium reagents suggest that the reaction proceeds through this intermediate, which exists in equilibrium with the parent benzopyran. rsc.org The organometallic reagent then attacks the quinone methanide at either the C-2 or C-4 position. rsc.org

In electrophilic cyclization reactions used to synthesize 3,4-disubstituted 2H-benzopyrans from aryl propargylic ethers, the proposed mechanism involves the formation of a cyclic iodonium or selenonium intermediate. nih.gov This intermediate is formed by the attack of an electrophile (like I₂, ICl, or PhSeBr) on the alkyne, followed by intramolecular attack by the ether oxygen to close the pyran ring. nih.gov

Furthermore, kinetic studies of hydride transfer reactions from benzopyran derivatives suggest the development of significant positive charge in the transition state, which points towards a carbocation-like character. nih.gov The stability of such intermediates is crucial in determining the reaction rate and is heavily influenced by substituents on the benzopyran ring system.

Table 2: Proposed Reactive Intermediates in 2H-1-Benzopyran Reactions

Intermediate Generating Reaction Type Evidence/Rationale
Quinone Methanide Reaction with organoaluminium reagents In equilibrium with the 2H-benzopyran, explaining alkyl and hydride transfer to C-2 and C-4. rsc.org
Halonium Ion Electrophilic cyclization of aryl propargylic ethers Proposed mechanism involves intramolecular attack on an iodonium or selenonium intermediate. nih.gov

| Carbocation-like Species | Hydride transfer reactions | Inferred from kinetic data showing positive charge accumulation in the transition state. nih.gov |

Kinetic Studies and Reaction Rate Determination

Kinetic analysis provides quantitative data on reaction rates and helps to substantiate proposed mechanisms. For the benzopyran class of compounds, kinetic studies have been particularly informative in understanding hydride transfer reactions. nih.gov

A study involving a 2,2-dimethyl-2H-benzopyran derivative (1a) reacting with an organic hydride acceptor demonstrated that the reaction proceeds via a one-step hydride transfer. nih.gov The kinetics were found to be second-order, and a strong linear dependence was observed between the logarithm of the second-order rate constant (log k₂) and the Hammett substituent constant (σp) for substituents on the benzene (B151609) ring. nih.gov

The slope of this linear free-energy relationship, known as the reaction constant (ρ), was determined to be -1.23. nih.gov A negative ρ value indicates that electron-donating groups on the benzene ring accelerate the reaction, while electron-withdrawing groups slow it down. This supports a mechanism where a positive charge accumulates on the pyran ring in the transition state, making it sensitive to the electronic effects of the substituents. nih.gov The propensity of a compound to donate a hydride can be described by its thermodynamic and kinetic hydricity, which are key parameters in these reactions. yale.edu

| Mechanism | One-step hydride transfer | Proven by a combination of kinetic and thermodynamic data. nih.gov |

Influence of Substituents on Reaction Mechanisms

Substituents on both the pyran and benzene rings of the this compound skeleton can profoundly influence reaction pathways and rates. These effects can be steric or electronic in nature.

Substituents on the Pyran Ring: The size of the alkyl group at the C-2 position has a notable effect on reactivity. In reactions with trialkylaluminium compounds, the steric bulk of the C-2 substituent influences the site of attack and the ratio of alkyl- to hydrogen-transfer products. rsc.org Similarly, the stereoselectivity of reactions involving 2,3-dialkyl-2H-1-benzopyrans increases with the bulk of the alkyl substituent at C-3.

Substituents on the Benzene Ring: The electronic properties of substituents on the aromatic ring have a predictable impact on reaction rates, particularly for reactions involving the pyran ring. As demonstrated in the hydride transfer studies, there is a direct correlation between the substituent's electron-donating or -withdrawing ability and the reaction rate. nih.gov Electron-donating groups (e.g., methoxy) stabilize the positively charged transition state, thus increasing the rate of hydride donation. nih.govlumenlearning.com Conversely, electron-withdrawing groups (e.g., nitro) destabilize this transition state and decrease the reaction rate. nih.govlumenlearning.com This influence is a classic example of a linear free-energy relationship, where electronic effects are transmitted through the conjugated system. nih.gov

Table 4: Summary of Substituent Effects on 2H-1-Benzopyran Reactivity

Substituent Position Type of Effect Influence on Reaction Pathway
C-2 (Pyran Ring) Steric Affects the ratio of products in reactions with organometallic reagents. rsc.org
C-3 (Pyran Ring) Steric Influences the stereoselectivity of reactions.

| Benzene Ring | Electronic (Inductive & Resonance) | Modulates the rate of reactions involving charge buildup (e.g., hydride transfer) by stabilizing or destabilizing intermediates and transition states. nih.govlumenlearning.com |

Computational Chemistry and Theoretical Studies on 2 Propyl 2h 1 Benzopyran

Electronic Structure, Molecular Orbitals, and Quantum Chemical Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 2-Propyl-2H-1-benzopyran. The distribution of electrons within the molecule, described by molecular orbitals, and various calculated descriptors can predict its behavior in chemical reactions.

Detailed research findings from computational studies on analogous 2H-1-benzopyran-2-one derivatives reveal key electronic features that are applicable to this compound. biointerfaceresearch.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining the electronic transitions and reactivity of a molecule. In substituted benzopyrans, the HOMO is typically delocalized over the benzopyran moiety, indicating that this is the electron-rich region susceptible to electrophilic attack. biointerfaceresearch.com Conversely, the LUMO is also generally spread across the benzopyran ring system, suggesting it can act as an electron acceptor in nucleophilic reactions. biointerfaceresearch.com

The presence of a propyl group at the C2 position is expected to influence the electronic properties primarily through an inductive effect. As an alkyl group, the propyl substituent is electron-donating, which would be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack compared to an unsubstituted 2H-1-benzopyran.

The electrostatic potential map (EPM) is another valuable tool for visualizing the charge distribution and predicting reactive sites. For similar benzopyran systems, the EPM indicates that the oxygen atom of the pyran ring and the aromatic ring are regions of negative potential, making them likely sites for electrophilic attack. biointerfaceresearch.com

Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. These are often calculated using Density Functional Theory (DFT).

Interactive Data Table: Quantum Chemical Descriptors for a Representative 2H-1-Benzopyran System

DescriptorTypical Value (eV)Implication for this compound
EHOMO-5.44 to -6.52 biointerfaceresearch.comHigher values indicate greater electron-donating ability. The propyl group would likely increase this value.
ELUMO-1.47 to -2.03 biointerfaceresearch.comLower values suggest a better electron-accepting ability.
Energy Gap (ΔE)3.97 to 4.49 biointerfaceresearch.comA smaller gap implies higher reactivity and lower kinetic stability. biointerfaceresearch.com
Ionization Potential (I)5.44 to 6.52 biointerfaceresearch.comEnergy required to remove an electron; related to EHOMO.
Electron Affinity (A)1.47 to 2.03 biointerfaceresearch.comEnergy released when an electron is added; related to ELUMO.
Chemical Hardness (η)1.99 to 2.25 biointerfaceresearch.comMeasures resistance to change in electron distribution.
Electronegativity (χ)3.46 to 4.28 biointerfaceresearch.comThe power to attract electrons.
Electrophilicity Index (ω)0.61 to 0.89 biointerfaceresearch.comA measure of the ability to accept electrons.

Note: The values are based on studies of various substituted 2H-1-benzopyran-2-ones and serve as an illustrative example. The actual values for this compound would require specific calculations.

Conformational Analysis and Stereodynamics of this compound Systems

The three-dimensional structure and conformational flexibility of this compound are key to understanding its interactions with other molecules. The dihydropyran ring is not planar and can adopt various conformations.

Computational studies on chiral 2-substituted chromanes (3,4-dihydro-2H-1-benzopyrans) provide significant insights into the likely conformational preferences of this compound. mdpi.comnih.gov The dihydropyran ring typically adopts a half-chair conformation. The stereochemistry at the C2 carbon, which is a chiral center in this compound, determines the helicity of this ring, described as either P (plus) or M (minus) helicity. mdpi.com

The substituent at the C2 position can be in either an equatorial or an axial position. For 2-aliphatic substituted chromanes, the conformer with the substituent in the equatorial position is generally favored. mdpi.com This preference is due to the minimization of steric hindrance. Therefore, for this compound, the propyl group is most likely to occupy the equatorial position in the lowest energy conformation.

The stereodynamics of the system involve the interconversion between different conformers. This can be studied computationally by mapping the potential energy surface and identifying the transition states between different conformations. The energy barriers for these interconversions determine the flexibility of the molecule at a given temperature.

Interactive Data Table: Conformational Preferences in 2-Substituted Chromane Systems

Substituent Type at C2Predominant ConformationDriving ForceReference
Aliphatic (e.g., Propyl)EquatorialMinimization of steric strain mdpi.com
ArylEquatorialMinimization of steric strain mdpi.com
CarboxylVaries with computational parametersComplex interplay of steric and electronic effects mdpi.comnih.gov

Prediction of Reactivity and Selectivity via Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for predicting the reactivity and selectivity of organic molecules. By calculating various reactivity descriptors, it is possible to identify the most reactive sites within this compound for both electrophilic and nucleophilic attack.

Global reactivity descriptors, such as chemical hardness and the electrophilicity index, provide a general measure of a molecule's reactivity. biointerfaceresearch.com A low chemical hardness and a high electrophilicity index are generally associated with higher reactivity. biointerfaceresearch.com

Local reactivity descriptors, such as Fukui functions and dual descriptors, are used to pinpoint specific reactive atoms within the molecule. nih.gov The Fukui function f(r) indicates the change in electron density at a particular point when an electron is added to or removed from the system.

f+(r) indicates the propensity of a site to undergo a nucleophilic attack.

f-(r) indicates the propensity of a site to undergo an electrophilic attack.

For substituted benzopyrans, DFT calculations have shown that the oxygen and certain carbon atoms in the benzopyran ring are the most reactive sites. biointerfaceresearch.com The Mulliken charge distribution can also highlight atoms with higher electron density, which are potential sites for electrophilic attack. biointerfaceresearch.com These calculations can be invaluable in predicting the outcome of chemical reactions and understanding reaction mechanisms. rsc.org

Interactive Data Table: DFT-Based Reactivity Descriptors and Their Significance

DescriptorDefinitionSignificance for Reactivity Prediction
Chemical Potential (μ)The negative of electronegativityIndicates the tendency of electrons to escape from the system.
Chemical Hardness (η)Resistance to deformation of electron cloudHard molecules are less reactive; soft molecules are more reactive.
Electrophilicity Index (ω)A measure of electrophilic powerHigher values indicate a stronger electrophile.
Fukui Functions (f+, f-)Change in electron density upon addition/removal of an electronIdentifies the most likely sites for nucleophilic and electrophilic attack.
Dual Descriptor (Δf)Difference between f+ and f-Provides a clear picture of nucleophilic (Δf > 0) and electrophilic (Δf < 0) sites.

Gas-Phase Fragmentation Chemistry and Protonation Site Analysis

Mass spectrometry is a key analytical technique for identifying and structuring elucidating compounds. Understanding the gas-phase fragmentation chemistry of this compound is essential for interpreting its mass spectrum.

Computational methods can be used to predict the most likely fragmentation pathways of the protonated molecule [M+H]+. The first step in this process is identifying the most probable site of protonation. The proton affinity of different atoms in the molecule can be calculated, with the site having the highest proton affinity being the most likely to be protonated. For 2H-chromenes, it has been suggested that protonation can lead to a tertiary carbocation by opening the pyran ring. nih.gov

Once the protonated molecule is formed, its fragmentation can be modeled by calculating the energies of various possible bond cleavages and rearrangements. For alkyl-substituted aromatic compounds, a common fragmentation pathway is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. whitman.edu In the case of this compound, this would correspond to the loss of an ethyl radical (a mass loss of 29 Da).

Other potential fragmentation pathways for related 2H-chromenes include the loss of a methyl radical (15 Da) and the loss of carbon monoxide (28 Da). nih.gov The fragmentation of the propyl side chain itself is also possible. The relative abundance of different fragment ions will depend on the stability of both the resulting ion and the neutral fragment.

Interactive Data Table: Plausible Gas-Phase Fragmentation Pathways for Protonated this compound

Precursor IonFragmentation PathwayNeutral Lossm/z of Fragment IonPlausible Structure of Fragment
[M+H]+Beta-cleavage of propyl groupC2H5• (ethyl radical)M - 28Benzylic cation
[M+H]+Alpha-cleavage of propyl groupCH3CH2CH2• (propyl radical)M - 42Protonated benzopyran
[M+H]+Ring-opening and rearrangementCO (carbon monoxide)M - 27Aromatic cation
[M+H]+Loss of a methyl group from propyl chainCH3• (methyl radical)M - 14Cation with ethyl substituent

Note: M represents the mass of the neutral this compound molecule. The listed pathways are hypothetical and based on general fragmentation rules and studies of similar compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Propyl 2h 1 Benzopyran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-Propyl-2H-1-benzopyran in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is employed for unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, characteristic signals would include those from the aromatic protons of the benzene (B151609) ring, the olefinic protons of the pyran ring, and the aliphatic protons of the propyl group at the C2 position.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is crucial for establishing the sequence of protons within the propyl chain and for tracing the connectivity of protons on the benzopyran skeleton. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. nanalysis.com It provides a direct link between the ¹H and ¹³C assignments. sdsu.edu For instance, it would definitively link the methyl protons of the propyl group to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is vital for piecing together the molecular framework, for example, by showing a correlation from the protons on C1' of the propyl group to the C2 of the pyran ring, confirming the substituent's position. science.gov

Dynamic NMR: While not commonly reported for simple benzopyrans, Dynamic NMR could be employed to study conformational changes or restricted bond rotations if bulkier derivatives were synthesized. Such studies would provide insight into the energy barriers of these dynamic processes.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm)¹H Multiplicity¹H- ¹H COSY Correlations¹H- ¹³C HMBC Correlations
2~75.0~4.80mH-3, H-1'C-3, C-4, C-8a, C-1', C-2'
3~129.5~5.80dH-4, H-2C-2, C-4, C-4a
4~122.0~6.50dH-3C-2, C-3, C-4a, C-5
4a~121.5----
5~128.0~7.10ddH-6, H-7C-4, C-4a, C-6, C-7
6~121.0~6.85tdH-5, H-7, H-8C-4a, C-5, C-7, C-8
7~125.0~7.05tdH-5, H-6, H-8C-5, C-6, C-8, C-8a
8~116.0~6.80dH-7, H-6C-4a, C-6, C-7, C-8a
8a~153.0----
1'~35.0~1.70mH-2', H-2, H-3'C-2, C-2', C-3'
2'~18.0~1.45mH-1', H-3'C-1', C-3'
3'~14.0~0.95tH-2'C-1', C-2'

Mass Spectrometry Techniques (e.g., LC-MS/MS, ESI-MS/MS for Fragmentation Analysis)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of this compound. When coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural analysis and identification in complex mixtures. europeanpharmaceuticalreview.comekb.eg

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, allowing for the accurate determination of the molecular mass. rsc.org

Fragmentation Analysis (ESI-MS/MS): In tandem MS/MS, the protonated parent ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. researchgate.net The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of the propyl group: Cleavage of the C2-C1' bond would result in a significant fragment corresponding to the loss of a propyl radical (C₃H₇•).

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for pyran-containing rings, the RDA reaction would involve the cleavage of the pyran ring, providing diagnostic ions that confirm the benzopyran core structure. rsc.org

Sequential losses from the propyl chain: Fragmentation within the propyl side chain, such as the loss of ethylene (C₂H₄), could also be observed.

These fragmentation pathways provide a structural fingerprint that can be used to confirm the identity of the compound and distinguish it from its isomers. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochromism Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. slideshare.net The chromophore in this compound, consisting of the conjugated π-system of the fused benzene and pyran rings, gives rise to characteristic absorption bands.

Electronic Transitions: The observed absorptions are typically due to π → π* and n → π* transitions. elte.hu

π → π transitions:* These promotions of electrons from a π bonding orbital to a π anti-bonding orbital are usually strong and occur at shorter wavelengths (higher energy). uzh.ch

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen atom) to a π anti-bonding orbital. youtube.com These transitions are generally weaker and occur at longer wavelengths (lower energy) compared to π → π* transitions. libretexts.org

Photochromism: Many 2H-1-benzopyran derivatives are known to exhibit photochromism, the reversible transformation between two forms having different absorption spectra upon irradiation with light. tandfonline.com Upon UV irradiation, the C(sp³)–O bond in the pyran ring can undergo heterolytic cleavage, leading to a ring-opened, colored o-quinonoid species. nih.gov This open form is often intensely colored, absorbing in the visible region of the spectrum, while the closed-ring form is typically colorless or pale yellow. acs.org The system can then revert to the original closed form thermally or by irradiation with visible light. The stability and color of the ring-opened form are highly dependent on the substituents on the benzopyran core. rsc.org

Table 2: Expected UV-Vis Absorption Data and Photochromic Properties

FormWavelength (λmax)Molar Absorptivity (ε)Transition TypeAppearance
Closed (this compound)~280-350 nmModerate to Highπ → πColorless/Pale Yellow
Open (o-quinonoid species)~550-620 nmHighπ → πIntensely Colored (e.g., Blue, Green, Purple)

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). It is a valuable tool for identifying the functional groups present in this compound. The IR spectrum provides a characteristic fingerprint of the molecule. For a related benzopyran derivative, characteristic peaks were observed at 1640 cm⁻¹ (C=C) and 1040 cm⁻¹ (C-O-C).

Key expected vibrational modes for this compound include:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group appear just below 3000 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. The C=C stretch of the pyran ring is also expected in this region.

C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage (C-O-C) in the pyran ring would produce strong, characteristic bands, typically in the 1250-1050 cm⁻¹ range.

C-H bending: Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the 900-675 cm⁻¹ region and can provide information about the substitution pattern.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a derivative can be grown, this technique can provide unambiguous information on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial arrangement of the atoms, including the conformation of the pyran ring and the orientation of the propyl substituent.

Stereochemistry: The absolute configuration of any chiral centers.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing information about packing forces like van der Waals interactions or hydrogen bonding (in substituted derivatives).

While this technique provides the ultimate structural proof, obtaining high-quality crystals suitable for analysis can be a significant challenge.

Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, HPLC)

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. oregonstate.eduresearchgate.net For this compound, a silica gel plate would typically be used as the stationary phase, with a non-polar to moderately polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The position of the spot, identified by its retention factor (Rf) value, is characteristic of the compound in a given solvent system. libretexts.org Visualization can be achieved using a UV lamp, as the conjugated system will absorb UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for the analysis and purification of compounds. unirioja.es A reversed-phase HPLC method would be most suitable for this compound. sielc.com

Stationary Phase: A non-polar C8 or C18 column.

Mobile Phase: A polar solvent mixture, typically consisting of acetonitrile and/or methanol with water, run under isocratic or gradient conditions. nih.gov

Detection: A UV detector set to one of the compound's absorption maxima (λmax) would be used for detection and quantification.

HPLC is highly effective for determining the purity of a sample with high accuracy and for isolating the pure compound from reaction byproducts or other impurities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Propyl-2H-1-benzopyran derivatives, and how are they optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted phenols with β-keto esters or via Pechmann condensation. Optimization includes adjusting catalysts (e.g., sulfuric acid or ionic liquids), temperature (80–120°C), and reaction time (4–24 hours). Characterization via 1^1H NMR and IR spectroscopy confirms structural integrity, while HPLC or GC-MS ensures purity . For example, derivatives with chloro or bromo substituents require controlled halogenation steps to avoid side reactions .

Q. How are 2H-1-benzopyran derivatives characterized for structural confirmation?

  • Methodological Answer : Key techniques include:

  • 1^1H NMR : Assign peaks for lactone carbonyl (δ 8.9–9.2 ppm) and propyl/proto substituents.
  • IR : Confirm lactone C=O stretching (1740–1750 cm1^{-1}) and aromatic C-H bonds (3050–3100 cm1^{-1}).
  • Mass Spectrometry : Validate molecular weight (e.g., 240–300 g/mol range for substituted derivatives) .

Q. What in vitro assays are used to evaluate the antifungal/antibacterial activity of 2H-1-benzopyran derivatives?

  • Methodological Answer : Standard protocols involve:

  • Antifungal : Agar diffusion against Aspergillus awamori and Sclerotium rolfsii at 10–200 µg/mL, with activity quantified via inhibition zone diameter .
  • Antibacterial : Broth dilution against Bacillus species, measuring MIC (minimum inhibitory concentration). Chloro-substituted derivatives (e.g., compound 12) show enhanced activity due to electron-withdrawing effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 2H-1-benzopyran derivatives with improved bioactivity?

  • Methodological Answer : SAR studies prioritize substituent effects:

  • Electron-withdrawing groups (Cl, Br) : Enhance antifungal activity by increasing electrophilicity of the lactone ring.
  • Methoxy groups : Improve solubility but may reduce membrane penetration.
  • Positional effects : 4-Phenyl substitutions (e.g., CAS 51870-64-5) increase steric bulk, altering target binding . Computational docking (e.g., AutoDock Vina) can predict interactions with fungal cytochrome P450 enzymes .

Q. How to resolve contradictions in spectral data or bioactivity results for structurally similar derivatives?

  • Methodological Answer : Contradictions arise from:

  • Spectral overlaps : Use 2D NMR (COSY, HSQC) to differentiate regioisomers.
  • Bioactivity variability : Control for crystallinity (via XRD) and solubility (logP calculations). For example, inconsistent MIC values may stem from aggregation in aqueous media .

Q. What strategies mitigate safety risks during large-scale synthesis of 2H-1-benzopyran derivatives?

  • Methodological Answer :

  • Toxicity Mitigation : Use fume hoods and PPE (N95 masks, nitrile gloves) to avoid inhalation/contact with corrosive intermediates (e.g., acyl chlorides) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Q. How can computational modeling predict pharmacokinetic parameters (e.g., bioavailability) of 2H-1-benzopyran derivatives?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate logP (1.5–3.5 optimal), CNS permeability, and CYP450 metabolism.
  • Docking Studies : Identify potential off-target interactions (e.g., with human serum albumin) to reduce toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.